3-(4-methoxyphenyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 4 with a morpholino group. An ethyl linker connects the core to a propanamide side chain, which terminates in a 4-methoxyphenyl moiety. Synthesis pathways for analogous compounds involve heterocyclization reactions or coupling with boronic acids (e.g., Suzuki-Miyaura reactions) .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-29-17-5-2-16(3-6-17)4-7-19(28)22-8-9-27-21-18(14-25-27)20(23-15-24-21)26-10-12-30-13-11-26/h2-3,5-6,14-15H,4,7-13H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFONPVPDXMKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a member of the pyrazolo[3,4-d]pyrimidine family, known for its potential in medicinal chemistry, particularly in cancer therapy. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its potential as an epidermal growth factor receptor (EGFR) inhibitor.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 412.45 g/mol . The structure features a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological activities, particularly in inhibiting EGFR and other kinases involved in cancer progression.
The compound acts primarily as an EGFR inhibitor , which plays a crucial role in the proliferation and survival of cancer cells. By inhibiting EGFR signaling pathways, it can induce apoptosis and halt cell cycle progression in cancerous cells.
In Vitro Studies
Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against various cancer cell lines. For instance:
- Compound 12b , a related pyrazolo derivative, demonstrated IC50 values of 8.21 µM against A549 (lung cancer) and 19.56 µM against HCT-116 (colon cancer) cells. It showed strong inhibitory activity against wild-type EGFR with an IC50 value of 0.016 µM and against the mutant form (EGFR T790M) with an IC50 value of 0.236 µM .
Table 1: Summary of Anti-Proliferative Activities
| Compound | Cell Line | IC50 (µM) | EGFR Inhibition (IC50 µM) |
|---|---|---|---|
| 12b | A549 | 8.21 | 0.016 |
| 12b | HCT-116 | 19.56 | 0.236 |
| Other Derivatives | Varies | Varies | Varies |
Apoptotic Induction
Flow cytometric analyses revealed that compounds similar to 3-(4-methoxyphenyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide induce apoptosis effectively by increasing the BAX/Bcl-2 ratio significantly . This mechanism is crucial for overcoming resistance observed in many cancer therapies.
Case Studies
In one notable study involving a series of pyrazolo derivatives, it was found that substitution at specific positions on the pyrazolo ring significantly influenced the anti-cancer activity. The presence of morpholino groups was particularly beneficial for enhancing solubility and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and synthetic methods of the target compound with analogs from the evidence:
Key Observations:
Core Variations: Pyrazolo[3,4-d]pyrimidine is prevalent, but substitution patterns (e.g., position 3 vs. 4) and fused rings (e.g., chromenone in Ev5) alter target selectivity . The target compound’s morpholino group at position 4 is shared with Ev7 but absent in simpler analogs like Ev6, which lack extended side chains .
Side-Chain Modifications: Propanamide (target) vs. hydroxamic acid (Ev7) or sulfonamide (Ev3) groups influence solubility and mechanism. Hydroxamic acids (Ev7) may chelate metals, while sulfonamides (Ev3) enhance hydrogen bonding .
Physicochemical Properties :
- Higher molecular weights (e.g., Ev5: 599.1 g/mol) correlate with increased melting points (242–245°C), suggesting crystalline stability .
- The target compound’s estimated molecular weight (~480 g/mol) positions it within the "drug-like" range (300–500 g/mol), favoring oral bioavailability compared to bulkier analogs .
Synthetic Routes :
- Suzuki-Miyaura couplings (Ev3, Ev5) enable aryl boronic acid additions, while heterocyclization (Ev6) and nucleophilic substitutions (Ev8) are common for core functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
